(3-methylorotato)(1,2-diaminocyclohexane)palladium (II) (3-methylorotato)(1,2-diaminocyclohexane)palladium (II)
Brand Name: Vulcanchem
CAS No.: 122991-69-9
VCID: VC0053815
InChI: InChI=1S/C6H6N2O4.C6H14N2.Pd/c1-8-4(9)2-3(5(10)11)7-6(8)12;7-5-3-1-2-4-6(5)8;/h2H,1H3,(H,7,12)(H,10,11);5-6H,1-4,7-8H2;/q;;+2/p-2
SMILES: CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pd+2]
Molecular Formula: C12H18N4O4Pd
Molecular Weight: 388.7 g/mol

(3-methylorotato)(1,2-diaminocyclohexane)palladium (II)

CAS No.: 122991-69-9

Main Products

VCID: VC0053815

Molecular Formula: C12H18N4O4Pd

Molecular Weight: 388.7 g/mol

(3-methylorotato)(1,2-diaminocyclohexane)palladium (II) - 122991-69-9

CAS No. 122991-69-9
Product Name (3-methylorotato)(1,2-diaminocyclohexane)palladium (II)
Molecular Formula C12H18N4O4Pd
Molecular Weight 388.7 g/mol
IUPAC Name cyclohexane-1,2-diamine;1-methyl-2-oxido-6-oxopyrimidine-4-carboxylate;palladium(2+)
Standard InChI InChI=1S/C6H6N2O4.C6H14N2.Pd/c1-8-4(9)2-3(5(10)11)7-6(8)12;7-5-3-1-2-4-6(5)8;/h2H,1H3,(H,7,12)(H,10,11);5-6H,1-4,7-8H2;/q;;+2/p-2
Standard InChIKey LXYUGOJLFCOHCQ-UHFFFAOYSA-L
SMILES CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pd+2]
Canonical SMILES CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pd+2]
Synonyms (3-methylorotato)(1,2-diaminocyclohexane)palladium (II)
3-MODCHP
PubChem Compound 3081705
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator